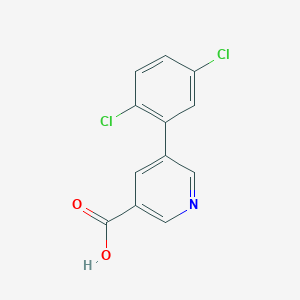
2-Chloro-4-(3-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-methoxyphenyl)phenol, 95% is a phenolic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a melting point of 121-123°C, and a boiling point of 286°C. This compound is soluble in water and ethanol, making it an ideal choice for a variety of laboratory experiments. It is also widely available in a variety of concentrations, including 95%, which is the most commonly used concentration.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed to interact with certain enzymes in the human body, which can affect the body’s metabolism and other biochemical processes. It is also thought to interact with certain receptors in the body, which can affect the body’s response to certain drugs and medications.
Biochemical and Physiological Effects
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on certain enzymes, which can affect the body’s metabolism and other biochemical processes. It has also been shown to have an inhibitory effect on certain receptors, which can affect the body’s response to certain drugs and medications.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of this compound is its availability in a variety of concentrations, including 95%, which is the most commonly used concentration. Another advantage is its solubility in water and ethanol, which makes it an ideal choice for a variety of laboratory experiments. However, it is important to note that this compound is highly flammable and can be hazardous if not handled properly.
Future Directions
There are several potential future directions for research involving 2-Chloro-4-(3-methoxyphenyl)phenol, 95%. One potential direction is to investigate the effects of this compound on the environment. This could include studying its effects on organisms, ecosystems, and the environment as a whole. Another potential direction is to investigate its potential therapeutic applications. This could include studying its effects on certain diseases and conditions, as well as its potential use as a drug or medication. Finally, another potential direction is to investigate its potential as a diagnostic tool. This could include studying its potential as an imaging agent or a biomarker.
Synthesis Methods
2-Chloro-4-(3-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods, including the use of a Grignard reagent or an acylation reaction. The Grignard reagent is a reagent that is composed of magnesium and an alkyl or aryl halide, and it is used to form an alkane or an aryl halide. The acylation reaction is a reaction between an acid and an alcohol, and it is used to form an ester. Both of these methods can be used to synthesize 2-Chloro-4-(3-methoxyphenyl)phenol, 95%.
Scientific Research Applications
2-Chloro-4-(3-methoxyphenyl)phenol, 95% has a variety of scientific research applications. It has been used in studies to investigate the properties and reactivity of organic compounds, as well as in studies to investigate the effects of various drugs and medications on the human body. It has also been used in studies to investigate the effects of environmental pollutants on organisms and ecosystems.
properties
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-11-4-2-3-9(7-11)10-5-6-13(15)12(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTSUCWTIUCMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653514 |
Source


|
| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methoxyphenyl)phenol | |
CAS RN |
1175645-65-4 |
Source


|
| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














